molecular formula C27H27N3O4 B2530662 N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1029724-55-7

N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2530662
CAS No.: 1029724-55-7
M. Wt: 457.53
InChI Key: WLQPHAWYCGPNCF-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is characterized by the presence of a dimethoxyphenyl group, a methylbenzamido group, and an indole core structure.

Preparation Methods

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the dimethoxyphenyl group, and the attachment of the methylbenzamido group. Common synthetic routes may include:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of various biological processes. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and other physiological functions .

Comparison with Similar Compounds

N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-16-5-8-18(9-6-16)26(31)30-24-21-13-17(2)7-11-22(21)29-25(24)27(32)28-15-19-14-20(33-3)10-12-23(19)34-4/h5-14,29H,15H2,1-4H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQPHAWYCGPNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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